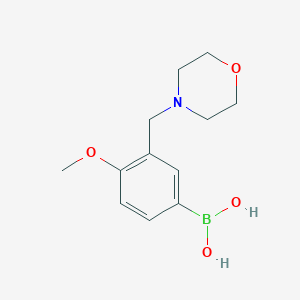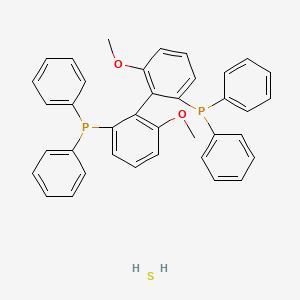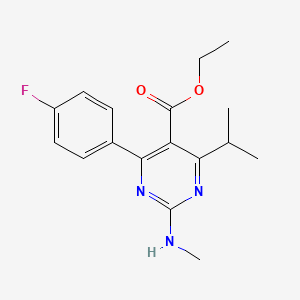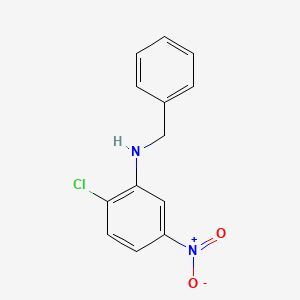
(4-Methoxy-3-(morpholinomethyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxy-3-(morpholinomethyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a morpholinomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3-(morpholinomethyl)phenyl)boronic acid typically involves the following steps:
Formation of the Boronic Acid Group: The boronic acid group can be introduced through a borylation reaction, where a suitable boron reagent, such as bis(pinacolato)diboron, is reacted with an aryl halide in the presence of a palladium catalyst and a base.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction, where a methoxy substituent is added to the phenyl ring.
Attachment of the Morpholinomethyl Group: The morpholinomethyl group can be introduced through a Mannich reaction, where formaldehyde, morpholine, and the phenylboronic acid derivative are reacted together.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxy-3-(morpholinomethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: The compound can undergo reduction reactions to form boronate esters or other reduced species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phenols, quinones, and other oxygenated derivatives.
Reduction: Boronate esters and other reduced boron-containing compounds.
Substitution: Various substituted phenylboronic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Methoxy-3-(morpholinomethyl)phenyl)boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is essential for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used as a building block for the synthesis of biologically active molecules. Its boronic acid group can interact with enzymes and receptors, making it a valuable tool for studying biochemical pathways and developing enzyme inhibitors.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to form reversible covalent bonds with biological targets makes it a promising candidate for drug development, particularly in the design of protease inhibitors and other enzyme-targeting drugs.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique reactivity allows for the creation of materials with tailored properties, including enhanced durability, chemical resistance, and functionality.
Mecanismo De Acción
The mechanism of action of (4-Methoxy-3-(morpholinomethyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophilic species, allowing it to inhibit enzymes that contain such functional groups in their active sites. The methoxy and morpholinomethyl groups further modulate the compound’s reactivity and binding affinity, enhancing its specificity and potency.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Methoxyphenyl)boronic acid
- (3-Methoxyphenyl)boronic acid
- (4-Morpholinomethylphenyl)boronic acid
Uniqueness
(4-Methoxy-3-(morpholinomethyl)phenyl)boronic acid is unique due to the combination of its functional groups. The presence of both a methoxy group and a morpholinomethyl group on the phenyl ring, along with the boronic acid group, provides a distinct reactivity profile and a wide range of potential applications. This combination is not commonly found in other boronic acid derivatives, making it a valuable compound for specialized research and industrial applications.
Propiedades
Número CAS |
1332505-88-0 |
|---|---|
Fórmula molecular |
C12H18BNO4 |
Peso molecular |
251.09 g/mol |
Nombre IUPAC |
[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H18BNO4/c1-17-12-3-2-11(13(15)16)8-10(12)9-14-4-6-18-7-5-14/h2-3,8,15-16H,4-7,9H2,1H3 |
Clave InChI |
OCUPBQUYFZOASE-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)OC)CN2CCOCC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(3,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B14125399.png)

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/structure/B14125410.png)

![N-[5-(6-methoxypyridin-3-yl)-6-methylpyridin-2-yl]acetamide](/img/structure/B14125426.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B14125434.png)

![2-[(2,5-Dichloro-4-pyrimidinyl)amino]-N-phenylbenzamide](/img/structure/B14125445.png)


![1-(4-ethenylbenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125468.png)

![1-(4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125476.png)
